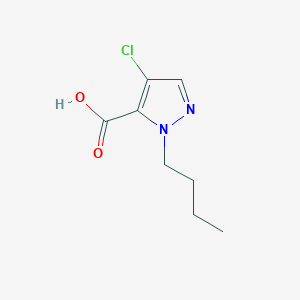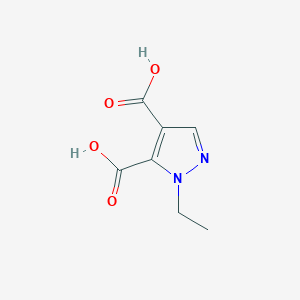![molecular formula C14H17N3O2 B10909092 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid](/img/structure/B10909092.png)
4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrazole ring via an aminomethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with ethyl bromide to introduce the ethyl group at the 1-position.
Aminomethylation: The alkylated pyrazole is reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Coupling with Benzoic Acid: Finally, the aminomethylated pyrazole is coupled with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and incorporation into larger molecular frameworks.
Biology
In biological research, this compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
Medically, derivatives of this compound could be explored for their potential therapeutic properties. The pyrazole ring is a common motif in many pharmaceuticals, suggesting that this compound could be a lead compound in the development of new drugs.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The aminomethyl and benzoic acid groups could facilitate binding to active sites or allosteric sites on proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid: Similar structure but with a methyl group instead of an ethyl group.
4-({[(1-phenyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
The uniqueness of 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The ethyl group on the pyrazole ring may affect its lipophilicity and binding properties compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-[[(2-ethylpyrazol-3-yl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C14H17N3O2/c1-2-17-13(7-8-16-17)10-15-9-11-3-5-12(6-4-11)14(18)19/h3-8,15H,2,9-10H2,1H3,(H,18,19) |
InChI Key |
AJZBZQVUDGQJCV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}-4-nitrobenzohydrazide](/img/structure/B10909021.png)
![3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10909025.png)
![methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B10909026.png)
![(4E)-5-methyl-4-[[[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]-2-phenylpyrazol-3-one](/img/structure/B10909027.png)
![N-[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10909029.png)



![methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10909057.png)
![5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10909062.png)
![Methyl 5-chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10909065.png)
![methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10909069.png)
![10-Ethyl-6,8-dimethyl-5-oxo-5,10-dihydropyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B10909079.png)
![4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B10909080.png)
